molecular formula C12H11F3INO B8171178 (3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone

(3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone

Cat. No.: B8171178
M. Wt: 369.12 g/mol
InChI Key: GNAIBZWBXNZIGY-UHFFFAOYSA-N
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Description

(3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine or iodine monochloride in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the fluorinated piperidine and iodinated phenyl ring through a carbonylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of halogens (fluorine and iodine) allows for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

(3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • (3,3-Difluoropiperidin-1-yl)(4-chloro-2-iodophenyl)methanone
  • (3,3-Difluoropiperidin-1-yl)(4-fluoro-2-bromophenyl)methanone
  • (3,3-Difluoropiperidin-1-yl)(4-fluoro-2-methylphenyl)methanone

Comparison: Compared to its analogs, (3,3-Difluoropiperidin-1-yl)(4-fluoro-2-iodophenyl)methanone exhibits unique properties due to the presence of both fluorine and iodine atoms. These halogens influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3,3-difluoropiperidin-1-yl)-(4-fluoro-2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3INO/c13-8-2-3-9(10(16)6-8)11(18)17-5-1-4-12(14,15)7-17/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAIBZWBXNZIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)I)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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